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Compound of Interest

Compound Name: 8-Bromoquinoline

Cat. No.: B100496

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromoquinoline is a halogenated derivative of quinoline, a heterocyclic aromatic organic
compound. Its chemical structure, featuring a bromine atom at the 8th position of the quinoline
ring, makes it a versatile intermediate in organic synthesis. This technical guide provides a
comprehensive overview of the core properties, synthesis, and applications of 8-
bromoquinoline, with a focus on its relevance to researchers in chemistry and drug discovery.

Physicochemical Properties

The fundamental physicochemical properties of 8-bromoquinoline are summarized in the
table below, providing a quick reference for experimental design and evaluation.
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Property Value Reference(s)
CAS Number 16567-18-3 [1]

Molecular Formula CoHeBrN [1]

Molecular Weight 208.05 g/mol

Appearance White to Iig.ht >./ellow crysta.llline 2]

powder or liquid after melting.

Melting Point 58-59 °C [2]

Boiling Point 112-113 °C at 0.5 mmHg [2]

Density 1.594 g/mL at 25 °C [2]

Refractive Index (n2°/D)

1.672

[2]

Soluble in common organic

solvents such as

Solubility dichloromethane, chloroform, [4]
and ethyl acetate.[3] Insoluble
in water.
Store in a cool, dry, and dark
Storage place under an inert

atmosphere.[2]

Spectroscopic Data

The following tables provide a summary of the key spectroscopic data for 8-bromoquinoline,
which are essential for its identification and characterization.

'H NMR Spectroscopy
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Chemical Shift (5,

Coupling Constant

Proton Multiplicity

ppm) (J, Hz)
H-2 ~8.95 dd J=42,17
H-3 ~7.45 dd J=8.3,4.2
H-4 ~8.45 dd J=8.3,17
H-5 ~7.85 dd J=7.6,13
H-6 ~7.45 t J=78
H-7 ~7.80 dd J=8.0,13

Note: Chemical shifts are referenced to TMS and were recorded in CDCIs. Values are

approximate and may vary based on experimental conditions.[2]

13C NMR Spectroscopy

Carbon Chemical Shift (6, ppm)
C-2 ~151.0
C-3 ~121.9
C-4 ~136.2
C-4a ~148.0
C-5 ~130.0
C-6 ~127.5
C-7 ~128.8
C-8 ~120.0
C-8a ~143.5

Note: Chemical shifts are referenced to TMS and were recorded in CDCIs. Values are

approximate and may vary based on experimental conditions.[2]
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Infrared (IR) Spectroscopy

Wavenumber (cm—?) Intensity Assignment
3050-3000 Medium Aromatic C-H stretch
] C=C and C=N stretching
1580-1450 Strong, multiple bands o o
vibrations of the quinoline ring
~800 Strong C-Br stretch
~750 Strong Out-of-plane C-H bending

Note: The spectrum is characterized by the aromatic C-H and ring stretching vibrations, as well
as the prominent C-Br stretch.[5]

Mass Spectrometry (MS)

m/z Relative Intensity Assignment

[M]* and [M+2]* (molecular ion
207/209 High peaks, characteristic bromine

isotope pattern)

[M - Br]* (loss of bromine
128 Moderate )
radical)

[CsHsN]* (further

fragmentation)

101 Moderate

Note: The mass spectrum is distinguished by the isotopic pattern of bromine (7°Br and 8Br in
an approximate 1:1 ratio), leading to two molecular ion peaks with a difference of 2 m/z units.[1]

Experimental Protocols
Synthesis of 8-Bromoquinoline

A common and effective method for the synthesis of 8-bromoquinoline is the Skraup
synthesis, which involves the reaction of an aniline with glycerol.

© 2025 BenchChem. All rights reserved. 4 /13 Tech Support


https://dev.spectrabase.com/spectrum/1lMnsS5ntsQ
https://pubchem.ncbi.nlm.nih.gov/compound/8-Bromoquinoline
https://www.benchchem.com/product/b100496?utm_src=pdf-body
https://www.benchchem.com/product/b100496?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b100496?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Reactants

Glycerol l

Oxidizing Agent
(e.g., nitrobenzene)

Conditions

Cyclization & Dehydration

-

[ H2S0a4 (conc.)

Heat

Click to download full resolution via product page
Caption: Skraup synthesis of 8-Bromoquinoline.
Procedure:[6]

e In a fume hood, cautiously add concentrated sulfuric acid to a mixture of o-bromoaniline and
glycerol in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

» An oxidizing agent, such as nitrobenzene or arsenic pentoxide, is added to the mixture.

e The reaction mixture is heated, typically to around 130-140 °C. The reaction is exothermic
and should be controlled carefully.
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« After the initial vigorous reaction subsides, the mixture is heated for several more hours to
ensure completion.

» Upon cooling, the mixture is diluted with water and neutralized with a base (e.g., sodium
hydroxide) to precipitate the crude product.

e The crude 8-bromoquinoline is then purified, typically by steam distillation followed by
recrystallization or column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

8-Bromoquinoline is an excellent substrate for various palladium-catalyzed cross-coupling
reactions, which are fundamental for the construction of C-C, C-N, and C-O bonds.

This reaction is used to form a carbon-carbon bond between 8-bromoquinoline and a boronic
acid or ester.
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Reactants

8-Bromoquinoline
Arylboronic Acid

(Ar-B(OH)z2)

Reagents
Pd Catalyst | Suzuki-Miyaura C-C Bond Formation 8-Arviquinoline
(e.g., Pd(PPhs)s) Coupling vl
Base
(e.g., K2COs3)

Solvent
(e.g., Toluene/H20)

Click to download full resolution via product page
Caption: Suzuki-Miyaura coupling of 8-Bromoquinoline.
General Procedure:[7][8]

+ To an oven-dried Schlenk tube, add 8-bromoquinoline (1.0 equiv), the arylboronic acid (1.2-
1.5 equiv), and a base such as potassium carbonate (2.0 equiv).

¢ Seal the tube with a septum and replace the atmosphere with an inert gas (e.g., argon) by
evacuating and backfilling three times.

¢ Add the palladium catalyst (e.g., Pd(PPhs)s, 2-5 mol%) under a positive flow of the inert gas.
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e Add an anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, or a mixture with water) via
syringe.

o Heat the reaction mixture with stirring (typically 80-110 °C) and monitor the progress by TLC
or GC-MS.

» Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g.,
ethyl acetate), and filter through a pad of celite.

e Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.

 Purify the crude product by column chromatography on silica gel.

This reaction enables the formation of a carbon-nitrogen bond between 8-bromoquinoline and
an amine.
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Reactants
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Caption: Buchwald-Hartwig amination of 8-Bromoquinoline.

General Procedure:[4][9][10][11]

¢ In an oven-dried Schlenk tube, combine the palladium pre-catalyst (e.g., Pdz(dba)s, 1-2
mol%), the phosphine ligand (e.g., Xantphos or a suitable Buchwald ligand, 2-4 mol%), and
the base (e.g., sodium tert-butoxide, 1.2-1.5 equiv).
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o Seal the tube, and replace the atmosphere with an inert gas.
e Add 8-bromoquinoline (1.0 equiv) and the amine (1.1-1.2 equiv).
e Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

o Heat the reaction mixture with stirring (typically 80-110 °C) until the starting material is
consumed, as monitored by TLC or GC-MS.

 After cooling, quench the reaction with water or a saturated aqueous solution of ammonium
chloride.

o Extract the product with an organic solvent, wash the combined organic layers, dry, and
concentrate.

 Purify the residue by column chromatography.

Biological Activity and Signaling Pathways

Quinoline and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry
due to their wide range of biological activities.[12] Bromoquinoline derivatives, in particular,
have shown significant promise as anticancer agents.

Recent studies have demonstrated that certain bromo- and cyano-substituted 8-
hydroxyquinoline derivatives can induce apoptosis in various cancer cell lines, including C6 (rat
brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma).[9] A key
mechanism of action for some of these compounds is the inhibition of topoisomerase I, a
crucial enzyme involved in DNA replication and repair.[6][9]

Furthermore, the broader class of quinoline derivatives has been investigated as inhibitors of
key cellular signaling pathways that are often dysregulated in cancer, such as the
PISK/Akt/mTOR and NF-kB pathways. The PI3K/Akt/mTOR pathway is a central regulator of
cell growth, proliferation, and survival, and its inhibition is a major focus of cancer drug
development.[13][14][15][16][17] The NF-kB signaling pathway plays a critical role in
inflammation, immunity, and cell survival, and its aberrant activation is linked to various
cancers.[18][19][20][21][22]
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The following diagram illustrates a simplified representation of the canonical NF-kB signaling
pathway, a potential target for quinoline-based inhibitors.

Caption: Inhibition of the NF-kB signaling pathway by quinoline derivatives.

Conclusion

8-Bromoquinoline is a valuable and versatile building block in organic synthesis, offering a
gateway to a wide array of functionalized quinoline derivatives. Its utility in palladium-catalyzed
cross-coupling reactions makes it a key intermediate for the synthesis of complex molecules
with potential applications in medicinal chemistry and materials science. The demonstrated
biological activities of bromoquinoline derivatives, particularly in the context of cancer,
underscore the importance of this scaffold in drug discovery and development. This technical
guide serves as a foundational resource for researchers looking to harness the potential of 8-
bromoquinoline in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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